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Compound of Interest

Compound Name: GLPGO0492 (R enantiomer)

Cat. No.: B1139346

For Researchers, Scientists, and Drug Development Professionals

Introduction

GLPGO0492 is a non-steroidal, selective androgen receptor modulator (SARM) that has
demonstrated significant potential in preclinical models for the treatment of muscle wasting
conditions. As a partial agonist of the androgen receptor (AR), GLPG0492 exhibits tissue-
selective anabolic activity in muscle and bone, with a favorable safety profile characterized by
reduced androgenic effects on reproductive tissues. This technical guide provides a
comprehensive overview of the pharmacological profile of GLPG0492, including its binding and
functional characteristics, pharmacokinetic properties, and mechanism of action, based on
currently available data.

Binding and Functional Activity

GLPGO0492 is a potent and selective ligand for the androgen receptor. In vitro studies have
demonstrated its high binding affinity and functional activity.

Binding Affinity and Selectivity

GLPG0492 exhibits a high affinity for the androgen receptor, with a reported potency of 12 nM.
A key characteristic of GLPG0492 is its remarkable selectivity for the androgen receptor over
other steroid hormone receptors. Binding assays have shown a greater than 500-fold selectivity
for the AR compared to other members of the steroid receptor family.
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Binding Affinity (Ki or

Receptor Selectivity vs. AR
IC50)

Androgen Receptor (AR) 12 nM (potency)

Other Steroid Receptors >500-fold lower affinity >500x

Note: Specific Ki or IC50 values for other steroid receptors are not publicly available at this
time.

Functional Activity

In cell-based assays, GLPG0492 behaves as a partial agonist of the androgen receptor. This
partial agonism is crucial to its tissue-selective effects, leading to anabolic activity in muscle
tissue while having minimal androgenic effects on tissues such as the prostate.

Experimental Protocols
Radioligand Binding Assay (General Protocol)

Competitive binding assays are utilized to determine the binding affinity of GLPG0492 for the
androgen receptor. A general protocol for such an assay is as follows:

o Preparation of Receptor Source: Cytosolic extracts containing the androgen receptor are
prepared from target tissues, such as the hamster prostate.

 Incubation: A constant concentration of a radiolabeled androgen, such as [3H]DHT, is
incubated with the receptor preparation in the presence of varying concentrations of the
unlabeled test compound (GLPG0492).

e Separation: The bound and free radioligand are separated using methods like filtration or
dextran-coated charcoal.

» Quantification: The amount of bound radioactivity is measured using liquid scintillation
counting.

o Data Analysis: The concentration of the test compound that inhibits 50% of the specific
binding of the radioligand (IC50) is determined. The Ki value can then be calculated using
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the Cheng-Prusoff equation.

Androgen Receptor Reporter Gene Assay (General
Protocol)

Reporter gene assays are employed to assess the functional activity of GLPG0492 as an AR
agonist or antagonist.

o Cell Culture and Transfection: A suitable cell line (e.g., COS-1 or VCaP) is transiently or
stably transfected with two plasmids:

o An AR expression vector.

o Areporter vector containing an androgen response element (ARE) driving the expression
of a reporter gene (e.qg., firefly luciferase).

o Treatment: The transfected cells are treated with varying concentrations of GLPG0492, a
known AR agonist (e.g., R1881) as a positive control, and a vehicle control.

» Cell Lysis and Luciferase Assay: After a defined incubation period (e.g., 24 hours), the cells
are lysed, and the luciferase activity in the cell lysate is measured using a luminometer
following the addition of a luciferase substrate.

o Data Analysis: The fold induction of luciferase activity relative to the vehicle control is
calculated to determine the agonistic activity and EC50 of the compound.
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Experimental workflow for the hindlimb immobilization mouse model.

Mouse Hindlimb Immobilization Model

This in vivo model is used to evaluate the efficacy of GLPG0492 in preventing disuse-induced
muscle atrophy.[1][2]

Animals: Male BALB/c mice are typically used.

e Immobilization: One hindlimb is immobilized in a plantar-flexed position using a plaster cast.
The contralateral limb serves as a control.[1]

o Treatment: Animals are treated daily with subcutaneous injections of GLPG0492 (at doses of
0.3, 3, and 10 mg/kg/day), testosterone propionate (TP) as a positive control, or vehicle.[1]

» Duration: The immobilization and treatment period is typically 7 days.[1]

« Endpoint Analysis: After 7 days, animals are sacrificed, and the gastrocnemius and tibialis
anterior muscles from both the immobilized and contralateral limbs are excised, weighed,
and processed for histological and gene expression analysis.[1]

Pharmacokinetics
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Preclinical pharmacokinetic data for GLPG0492 have been primarily generated in mice.

Dose

. Administr Cmax AUC

Species (mgl/kgl/da . Tmax (h) t1/2 (h)

ation (ng/mL) (ng-h/mL)
y)

Subcutane

Mouse 0.3 100 + 11 - - -
ous
Subcutane

Mouse 3 1140 £ 129 - - -
ous
Subcutane

Mouse 10 4016 £514 - - -
ous

Data represents plasma exposure at steady state (Day 7). Cmax, Tmax, AUC, and half-life
(t1/2) data from single-dose or other preclinical species are not currently publicly available.

Mechanism of Action

GLPG0492 exerts its anabolic effects on muscle through its interaction with the androgen
receptor and the subsequent modulation of downstream signaling pathways that regulate
muscle mass.

Androgen Receptor Signhaling

Upon binding to the androgen receptor in the cytoplasm, GLPG0492 induces a conformational
change in the receptor, leading to its translocation into the nucleus. Within the nucleus, the AR-
GLPG0492 complex binds to androgen response elements (ARES) on the DNA, initiating the
transcription of target genes involved in muscle protein synthesis and other anabolic
processes.

Modulation of Anhabolic and Catabolic Pathways

GLPGO0492 has been shown to negatively interfere with major signaling pathways that control
muscle mass homeostasis. Gene expression studies in the hindlimb immobilization model
revealed that GLPG0492 treatment leads to:
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« Inhibition of Catabolic Gene Expression:

o A significant reduction in the expression of the muscle-specific E3 ubiquitin ligase, MUuRF1
(Muscle RING Finger 1). MuRFL1 is a key player in muscle protein degradation.

o Attenuation of the induction of FoxO1 (Forkhead box protein O1), a transcription factor
that upregulates atrogenes like MuRF1.

e Modulation of Myogenic and Inflammatory Genes:

o Downregulation of myogenin, a myogenic regulatory factor.

o Upregulation of PGC-1a (Peroxisome proliferator-activated receptor-gamma coactivator 1-
alpha), a master regulator of mitochondrial biogenesis and function.

The inhibition of MurF1 expression suggests that GLPG0492 helps to preserve muscle mass
by slowing down protein catabolism. The potential involvement of the NF-kB signaling pathway
in mediating this effect has been proposed, as androgens are known to negatively interfere with
NF-kB signaling.
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Proposed mechanism of action of GLPG0492 in skeletal muscle.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1139346?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139346?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion

GLPG0492 is a potent and selective non-steroidal SARM with a clear anabolic effect on
skeletal muscle demonstrated in preclinical models of muscle wasting. Its mechanism of action
is driven by its partial agonism of the androgen receptor, leading to the modulation of key
genes involved in muscle protein synthesis and degradation. The favorable pharmacological
profile of GLPG0492, characterized by its tissue selectivity, supports its potential as a
therapeutic agent for conditions associated with muscle atrophy. Further clinical investigation is
warranted to fully elucidate its efficacy and safety in human populations.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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